molecular formula C22H49NO B3369421 N-Decyl-N,N-dimethyldecan-1-aminium hydroxide CAS No. 23381-52-4

N-Decyl-N,N-dimethyldecan-1-aminium hydroxide

Cat. No.: B3369421
CAS No.: 23381-52-4
M. Wt: 343.6 g/mol
InChI Key: FAEUZVNNXJDELC-UHFFFAOYSA-M
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Description

N-Decyl-N,N-dimethyldecan-1-aminium hydroxide is a dialkyl-quaternary ammonium compound known for its potent antimicrobial properties. It is widely used in various industries due to its bactericidal, virucidal, and fungicidal characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Decyl-N,N-dimethyldecan-1-aminium hydroxide can be synthesized through a quaternization reaction. This involves the reaction of N,N-dimethyldecan-1-amine with decyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-Decyl-N,N-dimethyldecan-1-aminium hydroxide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted ammonium compounds, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Decyl-N,N-dimethyldecan-1-aminium hydroxide has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial action of N-Decyl-N,N-dimethyldecan-1-aminium hydroxide is primarily due to its ability to disrupt cell membranes. The quaternary ammonium group interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, viruses, and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Decyl-N,N-dimethyldecan-1-aminium hydroxide stands out due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications .

Properties

IUPAC Name

didecyl(dimethyl)azanium;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N.H2O/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H2/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEUZVNNXJDELC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[OH-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H49NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469190
Record name N-Decyl-N,N-dimethyldecan-1-aminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23381-52-4
Record name N-Decyl-N,N-dimethyldecan-1-aminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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